6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
CAS No.: 5743-74-8
Cat. No.: VC10949337
Molecular Formula: C15H10BrNO3
Molecular Weight: 332.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5743-74-8 |
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Molecular Formula | C15H10BrNO3 |
Molecular Weight | 332.15 g/mol |
IUPAC Name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3 |
Standard InChI Key | NVSIRVIUZMDBCU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoxazinone core, a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. Key substituents include:
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Bromine at position 6, contributing electron-withdrawing effects.
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4-Methoxyphenyl group at position 2, introducing steric bulk and electron-donating methoxy functionality.
This substitution pattern enhances stability and modulates electronic interactions, making the compound a versatile intermediate in organic synthesis .
Physicochemical Data
Critical properties derived from structural analogs and computational predictions include:
The high LogP value suggests significant lipophilicity, favoring membrane permeability in biological systems . The planar aromatic system facilitates π-π stacking interactions, a trait exploited in drug design for target binding .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is documented, analogous compounds provide a framework for its preparation:
Route 1: Cyclocondensation of Anthranilic Acid Derivatives
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Bromination: 2-Amino-5-bromobenzoic acid is brominated to introduce the 6-bromo substituent.
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Oxazinone Formation: Reaction with 4-methoxybenzoyl chloride in the presence of a dehydrating agent (e.g., ) yields the benzoxazinone core .
Route 2: Suzuki-Miyaura Coupling
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A palladium-catalyzed cross-coupling between 6-bromo-3,1-benzoxazin-4-one and 4-methoxyphenylboronic acid could introduce the aryl group at position 2 .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 4-methoxyphenyl position requires careful control of reaction conditions.
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Purification: Recrystallization from ethanol or methanol is commonly employed to achieve >95% purity .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for analogous compounds include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-, δ ppm):
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Aromatic protons: 7.39–8.11 ppm (multiplet, 8H, Ar-H).
¹³C NMR:
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticancer Agents: Bromine enhances electrophilicity, enabling DNA alkylation in tumor cells .
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Anti-inflammatory Drugs: Methoxy groups modulate COX-2 selectivity, reducing gastrointestinal toxicity .
Materials Science
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